Cas no 2413874-57-2 (3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid)

2413874-57-2 structure
اسم المنتج:3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid
3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- EN300-26665211
- 3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid
- 2413874-57-2
- 3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid
-
- نواة داخلي: 1S/C12H14ClNO5/c1-12(2,3)19-11(18)14-7-4-6(10(16)17)5-8(15)9(7)13/h4-5,15H,1-3H3,(H,14,18)(H,16,17)
- مفتاح Inchi: BAJDGUUUVVUBLU-UHFFFAOYSA-N
- ابتسامات: ClC1=C(C=C(C(=O)O)C=C1NC(=O)OC(C)(C)C)O
حساب السمة
- نوعية دقيقة: 287.0560502g/mol
- النظائر كتلة واحدة: 287.0560502g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 3
- عدد مستقبلات الهيدروجين بوند: 5
- عدد الذرات الثقيلة: 19
- تدوير ملزمة العد: 4
- تعقيدات: 355
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 95.9Ų
- إكسلوغ 3: 2.3
3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26665211-10g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 10g |
$2331.0 | 2023-09-12 | ||
Enamine | EN300-26665211-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 0.25g |
$498.0 | 2025-03-20 | |
Enamine | EN300-26665211-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 2.5g |
$1063.0 | 2025-03-20 | |
Enamine | EN300-26665211-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 10.0g |
$2331.0 | 2025-03-20 | |
Enamine | EN300-26665211-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 0.5g |
$520.0 | 2025-03-20 | |
Enamine | EN300-26665211-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 0.05g |
$455.0 | 2025-03-20 | |
Enamine | EN300-26665211-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 1.0g |
$541.0 | 2025-03-20 | |
Enamine | EN300-26665211-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 5.0g |
$1572.0 | 2025-03-20 | |
Enamine | EN300-26665211-5g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 5g |
$1572.0 | 2023-09-12 | ||
Enamine | EN300-26665211-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-4-chloro-5-hydroxybenzoic acid |
2413874-57-2 | 95.0% | 0.1g |
$476.0 | 2025-03-20 |
3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid الوثائق ذات الصلة
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
2413874-57-2 (3-{(tert-butoxy)carbonylamino}-4-chloro-5-hydroxybenzoic acid) منتجات ذات صلة
- 2172539-89-6(ethyl 7-nitro-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylate)
- 1261779-66-1(Ethyl 3-(2'-chloro-3'-methoxyphenyl)propionate)
- 144282-37-1((S)-Tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate)
- 98923-51-4(Benzenepropanoic acid,4-chloro-b-cyano-)
- 2287266-24-2(2-[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid)
- 1351393-84-4((1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride)
- 1820607-75-7(tert-Butyl 3-bromo-2-methoxybenzoate)
- 29319-22-0(POLY(3,3',4,4'-BIPHENYLTETRACARBOXYLIC DIANHYDRIDE-CO-1,4-PHENYLENEDIAMINE),AMIC ACID)
- 2228294-78-6(5-4-methyl-3-(trifluoromethyl)phenyl-1,3-oxazolidin-2-one)
- 1805532-89-1(Methyl 3-(difluoromethyl)-2-fluoro-6-(trifluoromethyl)pyridine-5-acetate)
الموردين الموصى بهم
Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
مورد الصين
مُحْضِر

Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
